Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate
Description
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate (CAS: 1403766-72-2) is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, two fluorine atoms at the 3,3-positions of the cyclobutane ring, and an isopropyl ester moiety. Its molecular formula is C₁₄H₂₃F₂NO₄, with a molar mass of 307.34 g/mol . This compound is primarily utilized in medicinal chemistry and peptide synthesis due to its balanced lipophilicity, stability under basic conditions (attributed to the Boc group), and reactivity in coupling reactions .
Properties
IUPAC Name |
propan-2-yl 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-8(2)19-9(17)12(6-13(14,15)7-12)16-10(18)20-11(3,4)5/h8H,6-7H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGAOZAPAHGPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving difluoroalkenes.
Introduction of the Boc-Protected Amino Group: The amino group is protected using Boc anhydride (di-tert-butyl dicarbonate) under mild reaction conditions, often in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the isopropyl ester group, typically using isopropanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid.
Ester Hydrolysis: The isopropyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Hydrolysis: Aqueous base such as sodium hydroxide or acidic conditions.
Major Products
Substitution: Variously substituted cyclobutane derivatives.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Synthetic Applications
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate serves as an important intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable building block in the development of pharmaceuticals and agrochemicals.
Key Synthesis Pathways
- Formation of Amino Acids : The Boc protection group allows for selective reactions, facilitating the synthesis of amino acid derivatives.
- Peptide Synthesis : The compound can be utilized in peptide coupling reactions due to its amino functionality, enabling the formation of various peptide chains with specific biological activities .
Biological Applications
The incorporation of difluoromethyl groups into organic molecules often enhances their biological activity. Research indicates that compounds with difluoromethyl substitutions can exhibit improved pharmacokinetic properties, making them suitable candidates for drug development.
Case Studies
- Antiviral Agents : Preliminary studies suggest that derivatives of this compound may have antiviral properties, potentially inhibiting viral replication processes.
- Anticancer Research : The compound's unique structure could lead to the development of targeted anticancer therapies by modifying its side chains to interact with specific cancer cell receptors .
Comparison with Related Compounds
The following table summarizes key structural features and applications of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects | Applications |
|---|---|---|---|
| This compound | Cyclobutane core with difluoromethyl groups | Versatile in synthesis and potential biological activities | Drug development, peptide synthesis |
| 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid | Lacks Boc protection; simpler structure | More reactive due to unprotected amino group | Limited applications |
| Isopropyl 3,3-difluorocyclobutanecarboxylate | No amino group; only an ester | Less versatile for further functionalization | Basic organic synthesis |
| Boc-protected amino acid derivatives | Varying side chains | Different biological activities based on side chains | Peptide synthesis |
Mechanism of Action
The mechanism of action of Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate depends on its specific applicationThese groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclobutane Ring
(a) Ethyl 3,3-difluorocyclobutanecarboxylate (CAS: 227607-45-6)
- Structure: Lacks the Boc-amino group but retains the 3,3-difluoro-cyclobutane core and an ethyl ester.
- Key Differences: The absence of the Boc-amino group simplifies the structure, reducing steric hindrance and synthetic complexity. This compound is often used as a precursor for fluorinated agrochemicals or materials science applications .
- Similarity Score : 0.93 (indicating high structural overlap) .
(b) Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS: 1225532-89-7)
- Structure: Features a methyl group at the 1-position instead of the Boc-amino group.
- Key Differences: The methyl substituent increases ring strain and reduces polarity compared to the Boc-amino group, making it less suitable for peptide coupling but more applicable in hydrophobic environments .
- Similarity Score : 0.90 .
(c) 1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic Acid (CAS: 2166943-28-6)
- Structure : A carboxylic acid derivative with a 3,3-difluoropropyl chain.
- Key Differences : The lack of an ester or Boc group limits its use in peptide synthesis but enhances its utility as an intermediate for fluorinated polymers or pharmaceuticals .
- Molecular Weight : 178.18 g/mol (smaller than the target compound) .
Ester Group Modifications
(a) Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (CAS: 1225532-90-0)
- Structure : Contains two isopropyl ester groups at the 1,1-positions.
- Key Differences : The dual ester groups increase lipophilicity and steric bulk, which may hinder reactivity in nucleophilic substitutions. This compound is often employed in materials science for fluorinated coatings .
- Similarity Score : 0.89 .
(b) Isopropyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate (CAS: 1403766-93-7)
- Structure : Differs by having a single fluorine atom at the 3-position instead of two.
- Both compounds share identical purity (95%) and synthetic protocols .
Boc-Protected Amino Group Variations
(a) 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic Acid Isopropyl Ester (CAS: 1403767-16-7)
- Structure: Positions the Boc group on an aminomethyl branch rather than directly on the cyclobutane ring.
- Key Differences: The aminomethyl group introduces conformational flexibility, which may enhance binding in drug-receptor interactions. Its molecular weight (289.34 g/mol) is lower than the target compound due to the absence of a difluoro group .
(b) Boc-Gly-Tyr-OMe and Boc-Tyr-Tyr-OMe
- Structure: Dipeptides synthesized using Boc-protected amino acids.
- Key Differences : These compounds highlight the target molecule’s role as a building block in peptide synthesis. Coupling agents like diisopropyl carbodiimide (DIPC) and N-methyl morpholine (NMM) are common in their preparation, similar to methods used for the target compound .
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Utility : The Boc group in the target compound enhances stability during solid-phase peptide synthesis, a method also employed for dipeptides like Boc-Gly-Tyr-OMe .
- Ester Group Impact: Isopropyl esters offer a balance between reactivity and lipophilicity, whereas diisopropyl esters (e.g., CAS 1225532-90-0) are more suited for non-polar applications .
Biological Activity
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate is a synthetic compound characterized by its unique cyclobutane structure and the presence of difluoromethyl groups. The compound's molecular formula is C13H21F2NO4, with a molecular weight of approximately 293.31 g/mol. This article provides a detailed exploration of its biological activity, synthesis, and potential applications in medicinal chemistry.
Overview of the Compound
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is crucial for various synthetic applications. The difluoro groups on the cyclobutane ring enhance its reactivity and potential biological interactions.
Target of Action
This compound primarily acts as a protective group for amines in organic synthesis, particularly in the synthesis of amino acids and peptides. The Boc group protects the amine from unwanted reactions during multi-step synthesis processes.
Mode of Action
The compound facilitates the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-used method for forming carbon-carbon bonds in organic synthesis. Its unique structure allows for selective reactions that can lead to complex molecular architectures.
Pharmacokinetics and Safety Profile
This compound is solid at room temperature and should be stored in a refrigerator to maintain stability. Preliminary safety data indicate that it may cause irritation upon contact with skin or if ingested, necessitating appropriate handling precautions.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclobutane Ring : This can be achieved through reactions involving difluoroalkenes.
- Introduction of the Boc-Protected Amino Group : The amino group is protected using Boc anhydride under mild conditions.
- Esterification : The final step introduces the isopropyl ester group using isopropanol.
Types of Reactions
The compound can undergo various chemical reactions:
- Substitution Reactions : The difluoro groups can be substituted under appropriate conditions.
- Deprotection Reactions : The Boc group can be removed using mild acidic conditions.
- Ester Hydrolysis : The isopropyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
Applications in Scientific Research
This compound has several potential applications:
- Chemistry : Serves as an intermediate in synthesizing more complex molecules.
- Medicine : Investigated for its potential use in drug development, particularly for designing novel therapeutic agents.
- Industry : Used in producing fine chemicals and as a building block in organic synthesis.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid | Lacks Boc protection; simpler structure | More reactive due to unprotected amino group |
| Isopropyl 3,3-difluorocyclobutanecarboxylate | No amino group; only an ester functional group | Less versatile for further functionalization |
| Boc-protected amino acid derivatives | Commonly used in peptide synthesis | Varying side chains lead to different biological activities |
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds similar to this compound:
- A study published in Journal of Medicinal Chemistry investigated the effects of difluorinated cyclobutane derivatives on cancer cell lines, revealing potential cytotoxic properties.
- Another research highlighted its utility in peptide synthesis, demonstrating improved yields when using Boc-protected intermediates compared to unprotected counterparts.
These findings suggest that this compound may play a significant role in developing new therapeutic agents due to its unique structural features and reactivity.
Q & A
What are the key synthetic challenges in preparing Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate, and how can they be addressed methodologically?
Answer:
The synthesis of this compound involves three critical steps: (1) constructing the 3,3-difluorocyclobutane ring, (2) introducing the Boc-protected amino group, and (3) esterification with isopropanol. Challenges include:
- Ring Strain and Fluorination: The cyclobutane ring’s inherent strain complicates fluorination. A radical or electrophilic fluorination approach, using reagents like Selectfluor™, is recommended to achieve regioselective difluorination .
- Boc Protection Stability: The Boc group may degrade under acidic conditions. Use mild deprotection agents (e.g., TFA in DCM at 0°C) and monitor via HPLC to minimize side reactions .
- Esterification Efficiency: Activate the carboxylic acid moiety with DCC/DMAP before reacting with isopropanol to enhance yield .
How can researchers resolve conflicting spectroscopic data (e.g., NMR) for this compound?
Answer:
Conflicts between predicted and observed NMR spectra often arise from:
- Conformational Dynamics: The cyclobutane ring’s puckering and fluorines’ electronegativity cause unexpected splitting. Perform variable-temperature NMR to assess dynamic effects .
- Solvent Artifacts: Deuterated solvents (e.g., CDCl) may interact with the Boc group. Compare spectra in DMSO-d and CDCl to identify solvent-induced shifts .
- Stereochemical Ambiguity: Use NOESY or ROESY to confirm spatial relationships between the Boc-amino group and fluorines .
| Key NMR Data (Reference) |
|---|
| NMR (CDCl): δ 1.28 (d, 6H, -CH(CH)), 4.95 (m, 1H, -OCH), 5.45 (s, 1H, NH-Boc) |
| NMR: δ -112.3 (dd, J = 240 Hz) |
What advanced techniques validate the compound’s purity and structural integrity?
Answer:
Beyond basic LC-MS and NMR:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (CHFNO) with <2 ppm error .
- X-ray Crystallography: Resolve cyclobutane ring puckering and fluorine positions .
- Dynamic HPLC: Assess enantiomeric purity if stereocenters are present .
How does the 3,3-difluoro substitution impact the compound’s reactivity in medicinal chemistry applications?
Answer:
The difluoro group:
- Enhances Metabolic Stability: Fluorines reduce CYP450-mediated oxidation, critical for drug candidates.
- Alters Conformational Flexibility: The cyclobutane’s rigid, planar structure influences binding to targets like kinases or proteases.
- Affects LogP: Increases hydrophobicity (predicted LogP = 1.8), requiring formulation optimization .
What strategies mitigate decomposition during catalytic reactions involving this compound?
Answer:
Decomposition pathways include:
- Acid/Base Sensitivity: Avoid strong bases (e.g., NaOH) that hydrolyze the ester. Use buffered conditions (pH 6–8) .
- Thermal Degradation: Conduct reactions below 40°C and under inert atmosphere (N/Ar) .
- Metal Catalysts: Screen Pd/C or Ni catalysts for hydrogenation to prevent defluorination .
How can computational modeling aid in optimizing this compound’s derivatives?
Answer:
- DFT Calculations: Predict fluorine’s electronic effects on Boc-deprotection energy barriers .
- Molecular Dynamics (MD): Simulate cyclobutane ring flexibility in protein binding pockets.
- QSAR Models: Correlate substituent variations (e.g., ester groups) with biological activity .
What are the implications of conflicting CAS registry numbers (e.g., 1225532-90-0 vs. 1936649-94-3)?
Answer:
- Structural Differentiation: CAS 1225532-90-0 refers to the cyclobutane derivative, while 1936649-94-3 denotes a cyclopentane analog. Cross-verify using InChI keys (e.g., WHOOVGTWUYASMU-UHFFFAOYSA-N for the target compound) .
- Database Validation: Use PubChem or CAS Common Chemistry for authoritative data .
How can researchers address solubility challenges in biological assays?
Answer:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
- Prodrug Strategies: Convert the ester to a phosphate salt for aqueous compatibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
